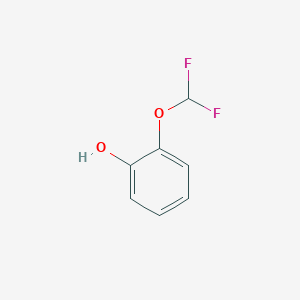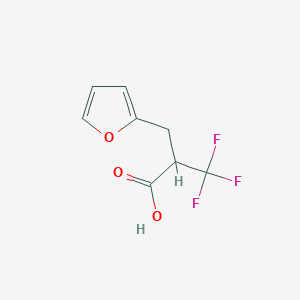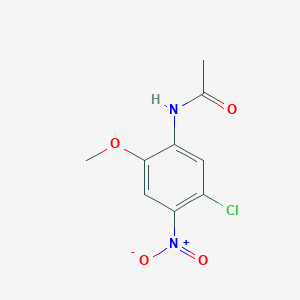
4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a pyrazole derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole and related compounds primarily involves their synthesis and structural characterization. For instance, Sharma et al. (2020) synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes and their silver complexes, demonstrating significant antibacterial activity and DNA photocleavage activity. The compounds were characterized using various spectroscopic methods and X-ray crystallography (Sharma et al., 2020).
Tautomerism and Crystallography
Another aspect of study involves the tautomerism and crystallographic analysis of NH-pyrazoles. Cornago et al. (2009) determined the structures of four NH-pyrazoles using X-ray crystallography, exploring their tautomerism in solution and the solid state through NMR spectroscopy (Cornago et al., 2009).
Antibacterial and Antioxidant Activities
Research also focuses on the antibacterial and antioxidant activities of pyrazole derivatives. For example, Oliveira et al. (2020) investigated the antioxidant potential of various pyrazol derivative compounds, demonstrating their effectiveness in reducing oxidative damage in mice (Oliveira et al., 2020). Similarly, Hafez et al. (2016) synthesized novel pyrazole derivatives exhibiting high antimicrobial and anticancer activity (Hafez et al., 2016).
Electronic and Molecular Structures
Another focus area is the exploration of molecular and electronic structures of pyrazole derivatives. Bustos et al. (2015) studied the molecular structures of certain pyrazole derivatives, analyzing their intermolecular interactions and molecular conformations (Bustos et al., 2015).
Supramolecular Chemistry
The self-assembly and supramolecular chemistry of pyrazole-based compounds are also significant. Moyano et al. (2013) reported on supramolecular liquid crystals containing 4-aryl-1H-pyrazole units, exhibiting luminescent properties and the ability to form columnar mesophases through hydrogen bonding (Moyano et al., 2013).
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-11(8(2)14-13-7)15-10-5-3-9(12)4-6-10/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYWPSHWUVDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372552 | |
| Record name | 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562817-22-5 | |
| Record name | 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


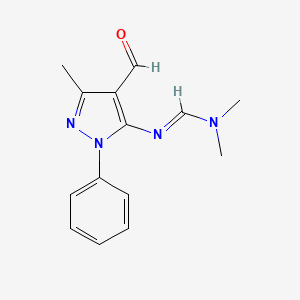
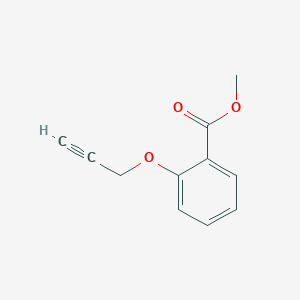
![3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597852.png)
![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)
![N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B1597855.png)
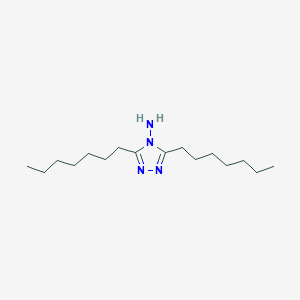
![5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene](/img/structure/B1597858.png)
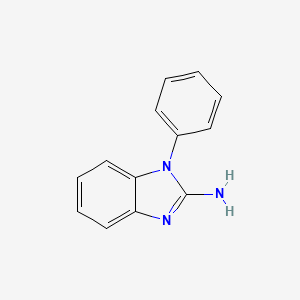
![N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1597860.png)

